molecular formula C12H19Cl2N5O B14006836 1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol CAS No. 19271-01-3

1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol

Cat. No.: B14006836
CAS No.: 19271-01-3
M. Wt: 320.22 g/mol
InChI Key: JDVCGSWIOGHLAD-UHFFFAOYSA-N
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Description

1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol is a chemical compound with the molecular formula C10H14ClN5O2 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol typically involves the reaction of 6-chloropurine with diethylamino-propan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the diethylamino-propan-2-ol, followed by nucleophilic substitution with 6-chloropurine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted purine derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloropurin-9-yl)-3-diethylamino-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to cytotoxic effects in rapidly dividing cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the purine ring with a diethylamino-propan-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

19271-01-3

Molecular Formula

C12H19Cl2N5O

Molecular Weight

320.22 g/mol

IUPAC Name

1-(6-chloropurin-9-yl)-3-(diethylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C12H18ClN5O.ClH/c1-3-17(4-2)5-9(19)6-18-8-16-10-11(13)14-7-15-12(10)18;/h7-9,19H,3-6H2,1-2H3;1H

InChI Key

JDVCGSWIOGHLAD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN1C=NC2=C1N=CN=C2Cl)O.Cl

Origin of Product

United States

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